Tridecyl methyl ammonium chloride

Description

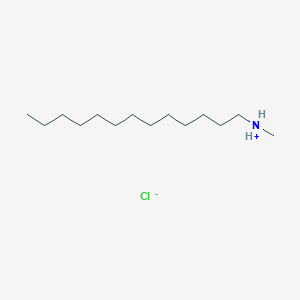

Tridecyl methyl ammonium chloride (TDMACl) is a quaternary ammonium compound (QUAT) with the molecular formula C₁₄H₃₂ClN (alkyl chain: C₁₃H₂₇; methyl group: CH₃) and a molecular weight of 261.86 g/mol . It is primarily recognized for its role as an ion-selective agent in optical sensors, where it exhibits high selectivity for chloride ions (Cl⁻) in aqueous environments, even in the presence of interfering anions like nitrate (NO₃⁻) . TDMACl is also a key component of Aliquat 336, a commercially significant ionic liquid mixture composed of methyl trioctyl ammonium chloride (C₂₅H₅₄ClN) and TDMACl in a 2:1 ratio . This mixture is liquid at ambient temperatures and widely employed as a phase-transfer catalyst, metal extraction reagent, and wastewater treatment chemical due to its low miscibility with water and ease of recovery .

Properties

Molecular Formula |

C14H32ClN |

|---|---|

Molecular Weight |

249.86 g/mol |

IUPAC Name |

methyl(tridecyl)azanium;chloride |

InChI |

InChI=1S/C14H31N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2;/h15H,3-14H2,1-2H3;1H |

InChI Key |

YQRNTVUSJHYLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC[NH2+]C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl methyl ammonium chloride can be synthesized through the quaternization of tridecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:

Tridecylamine+Methyl chloride→Tridecyl methyl ammonium chloride

The reaction is exothermic and requires careful control of temperature and pressure to ensure complete conversion and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tridecylamine and methyl chloride are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pressure, and the product is purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Tridecyl methyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase-transfer catalysis, where it facilitates the transfer of reactants between immiscible phases.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions typically include an aqueous or organic solvent and mild temperatures.

Phase-Transfer Catalysis: this compound acts as a catalyst in reactions involving organic and aqueous phases. Common reagents include alkyl halides and aqueous bases.

Major Products:

Substitution Reactions: The major products are typically the substituted ammonium salts.

Phase-Transfer Catalysis: The products depend on the specific reactants used but often include organic compounds with improved yields and selectivity.

Scientific Research Applications

Tridecyl methyl ammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.

Medicine: It is explored for its potential use in disinfectants and antiseptics.

Industry: It serves as a detergent, emulsifier, and antistatic agent in various industrial processes.

Mechanism of Action

The primary mechanism of action of tridecyl methyl ammonium chloride is the disruption of cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .

Comparison with Similar Compounds

This compound (TDMACl)

Hexadecyl Trimethyl Ammonium Chloride (Cetrimonium Chloride)

Behenyl Trimethyl Ammonium Chloride

Dodecyl Trimethyl Ammonium Chloride

Tetradecyl Trimethyl Ammonium Chloride

Aliquat 336

- Applications : Extraction of rare-earth metals, phase-transfer catalysis, and ionic liquid precursor .

- Advantage over TDMACl Alone : Enhanced lipophilicity from trioctyl groups improves solubility in organic solvents .

Research Findings and Industrial Relevance

- Selectivity in Sensors : TDMACl’s Cl⁻ selectivity is attributed to its optimized alkyl chain length, which balances hydrophobicity and ion-binding efficiency. This property is absent in shorter-chain analogs like dodecyl trimethyl ammonium chloride .

- Environmental Impact : Aliquat 336 (containing TDMACl) is prioritized in wastewater treatment due to its low aqueous solubility, minimizing environmental leakage .

- Market Trends : Longer-chain QUATs (e.g., behenyl) dominate the personal care industry, while TDMACl remains niche in analytical chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.